5,5-Dipropylbarbituric acid
Description
Historical Context of Barbituric Acid Chemical Research
The journey into barbituric acid chemistry began in 1864 when German chemist Adolf von Baeyer first synthesized the parent compound, barbituric acid. nih.govbritannica.comwikipedia.orggeneral-anaesthesia.comwikipedia.orgresearchgate.netirapa.orgbris.ac.uknobelprize.orgnih.govthieme.de This initial synthesis was achieved by the condensation of urea (B33335) and malonic acid. nih.govresearchgate.net The name "barbituric acid" is believed to have originated from a celebration on St. Barbara's Day, the patron saint of artillery officers. wikipedia.orggeneral-anaesthesia.comnih.gov While barbituric acid itself was not found to have direct pharmacological activity, its discovery laid the groundwork for the development of a vast number of derivatives. general-anaesthesia.combris.ac.uk
The early 20th century marked a significant turning point with the work of Emil Fischer and Joseph von Mering, who in 1903 discovered that substituting both hydrogen atoms at the 5-position of the barbituric acid ring with alkyl groups could yield compounds with notable properties. nih.govwikipedia.orgbris.ac.uk This led to the synthesis of barbital (B3395916) (5,5-diethylbarbituric acid), the first of its kind to be introduced for further investigation. nih.gov The exploration of various substituents at the C-5 position of the pyrimidine (B1678525) ring became a focal point of research, as these modifications were found to significantly influence the chemical characteristics of the resulting compounds. bris.ac.ukmdpi.com
Significance of 5,5-Disubstituted Barbituric Acids in Contemporary Organic Synthesis
The core structure of 5,5-disubstituted barbituric acids provides a versatile scaffold for a wide array of chemical transformations, making them valuable building blocks in modern organic synthesis. researchgate.net The synthesis of these compounds has traditionally relied on the base-promoted condensation of a substituted malonate ester with urea. thieme.de This method, while foundational, is often sensitive to moisture and can result in low yields. thieme.de
Contemporary research has focused on developing more efficient and conceptually novel approaches to the barbiturate (B1230296) ring. thieme.de For instance, recent advancements include rhodium(II)-catalyzed direct arylation of 5-diazobarbituric acids with arenes, offering a more direct route to 5-aryl barbituric acids. nih.gov These synthetic strategies are significant as they allow for the creation of a diverse library of barbiturate derivatives with tailored properties for various research applications. mdpi.comresearchgate.net
The reactivity of the 5,5-disubstituted barbituric acid core also allows for further functionalization. For example, alkaline hydrolysis of 5,5-dipropylbarbituric acid can yield 2,2-dipropylmalonic acid, which can then be decarboxylated to form valproic acid, a compound of interest in medicinal chemistry research. smolecule.comcsfarmacie.cz The ability to undergo such transformations highlights the synthetic utility of these compounds as intermediates in the preparation of other important organic molecules. smolecule.comcsfarmacie.cz
Research Trajectories Focusing on this compound
Research specifically centered on this compound has explored its synthesis, chemical properties, and its utility as a precursor for other compounds. smolecule.comcsfarmacie.cz
Synthesis: The primary synthetic route to this compound involves the condensation of diethyl dipropylmalonate with urea in the presence of a base like sodium ethoxide. Variations of this method have been explored to optimize reaction conditions and improve yields. smolecule.com
Chemical and Physical Properties: The physicochemical properties of this compound have been documented. Its molecular formula is C₁₀H₁₆N₂O₃, with a corresponding molecular weight of 212.25 g/mol .
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| Melting Point | 146°C |
| Aqueous Solubility (20°C) | 0.6 g/L |
| Aqueous Solubility (37°C) | 1.08 g/L |
| Aqueous Solubility (100°C) | 14.7 g/L |
Chemical Reactions: A notable area of research has been the alkaline hydrolysis of this compound to produce 2,2-dipropylmalonic acid. csfarmacie.cz This reaction serves as the first step in a two-step synthesis of valproic acid. csfarmacie.cz Studies have focused on optimizing the conditions for this hydrolysis to maximize the yield of the desired malonic acid derivative. csfarmacie.cz The subsequent thermal decarboxylation of 2,2-dipropylmalonic acid completes the synthesis of valproic acid. csfarmacie.cz
Spectroscopic Analysis: Spectroscopic data is crucial for the characterization of this compound. Mass spectrometry data shows a peak at m/z 212.1161 corresponding to the protonated molecule [M+H]⁺.
Structure
3D Structure
Properties
IUPAC Name |
5,5-dipropyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOUWKSZRXJXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176700 | |
| Record name | Propylbarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-08-5 | |
| Record name | 5,5-Dipropyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylbarbital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylbarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dipropylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PROPYLBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DCP1473WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reaction Mechanisms and Pathways Involving 5,5 Dipropylbarbituric Acid
Hydrolytic Cleavage Mechanisms of the Barbituric Acid Ring System
The stability of the pyrimidine (B1678525) ring in 5,5-dipropylbarbituric acid is significantly compromised under hydrolytic conditions, particularly in alkaline environments. The process involves the cleavage of the amide bonds within the ring structure, leading to a variety of degradation products. The mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons (C-4 or C-6) of the barbiturate (B1230296) ring. This forms a tetrahedral intermediate.
Subsequent electronic rearrangement leads to the cleavage of a carbon-nitrogen bond, effectively opening the heterocyclic ring. This initial ring-opening can be followed by further hydrolysis of the remaining amide linkages, ultimately leading to the complete breakdown of the original barbiturate structure.
The complete alkaline hydrolysis of this compound yields 2,2-dipropylmalonic acid as the final carboxylic acid product. csfarmacie.cz This transformation represents the total breakdown of the pyrimidine ring. The reaction proceeds through the initial ring opening to form intermediates such as 2,2-dipropylmalonuric acid. Continued hydrolysis of the urea (B33335) moiety in these intermediates cleaves the remaining amide bonds, releasing urea and forming the dicarboxylate salt of 2,2-dipropylmalonic acid. Subsequent acidification of the reaction mixture protonates the carboxylate groups to yield the final 2,2-dipropylmalonic acid. csfarmacie.cz
The distribution of products from the hydrolysis of this compound is highly dependent on the specific reaction conditions employed. csfarmacie.cz Factors such as pH, temperature, and reaction time dictate whether the hydrolysis is partial or complete.
Under milder alkaline conditions or with insufficient reaction time, hydrolysis may stop at intermediate stages, yielding products like 2,2-dipropylmalonuric acid, or the mono- and diamides of 2,2-dipropylmalonic acid. csfarmacie.cz Achieving a high yield of the fully hydrolyzed product, 2,2-dipropylmalonic acid, requires carefully optimized conditions. Research has shown that using a sufficient excess of a strong base, such as sodium hydroxide, at an optimal concentration and for a satisfactory duration is crucial to drive the reaction to completion, favoring the formation of 2,2-dipropylmalonic acid over its intermediates. csfarmacie.cz
| Reaction Condition | Influence on Product Distribution | Predominant Product(s) |
|---|---|---|
| Mild alkaline conditions (low NaOH concentration, shorter time) | Favors partial hydrolysis and incomplete ring cleavage. | 2,2-Dipropylmalonuric acid, Monoamide of 2,2-dipropylmalonic acid |
| Strong alkaline conditions (optimized excess of NaOH, sufficient time) | Drives the hydrolysis to completion. | 2,2-Dipropylmalonic acid |
Decarboxylation Reactions of Derived Malonic Acid Intermediates
The 2,2-dipropylmalonic acid derived from the hydrolysis of this compound is a disubstituted malonic acid, which can undergo decarboxylation upon heating. This reaction involves the loss of one of the carboxyl groups as carbon dioxide to form 2-propylpentanoic acid (valproic acid). csfarmacie.cz
The mechanism of thermal decarboxylation for β-dicarboxylic acids like 2,2-dipropylmalonic acid typically proceeds through a cyclic six-membered transition state. This process results in the formation of an enol intermediate with the simultaneous release of CO2, which then tautomerizes to the more stable final carboxylic acid. The reaction can be performed by heating the malonic acid derivative neat or with the aid of catalysts. Optimized procedures include microwave-assisted synthesis catalyzed by pyridine (B92270) or conventional heating with a copper(I) oxide catalyst. csfarmacie.cz
Nucleophilic and Electrophilic Reactivity at the C-5 Position
The reactivity at the C-5 position of the barbituric acid ring is a defining feature of its chemistry and is largely determined by its substitution pattern. acs.orgnih.gov In unsubstituted or 5-monosubstituted barbituric acids, the methylene (B1212753) group at C-5 is acidic and can be deprotonated to form a nucleophilic enolate. Conversely, derivatives like 5-arylidene barbituric acids can act as electrophiles in conjugate addition reactions. mdpi.commdpi.com
However, in this compound, the C-5 carbon is a quaternary center, meaning it lacks any hydrogen atoms. This structural feature fundamentally alters its reactivity compared to other barbiturates. It cannot be deprotonated to act as a nucleophile, nor does it readily participate in electrophilic addition reactions. The C-5 position is sterically hindered and electronically stable. Consequently, the primary reactivity involving the C-5 position in this compound is the cleavage of the C-C bonds that connect it to the rest of the pyrimidine ring, a process that occurs under harsh conditions such as the hydrolytic cleavage described previously. csfarmacie.cz The synthesis of compounds with a quaternary carbon at this position often requires specialized methods, as direct functionalization is challenging. nih.govresearchgate.net
Tautomeric Equilibria and Their Chemical Significance in 5,5-Dialkylbarbituric Acids
Tautomerism is a key characteristic of the barbiturate ring system. While barbituric acid itself can exhibit both keto-enol and lactam-lactim tautomerism, the possibilities are more limited in 5,5-disubstituted derivatives. samipubco.comechemcom.com Due to the absence of hydrogens at the C-5 position, this compound cannot undergo keto-enol tautomerization involving that site.
The relevant tautomeric equilibrium for 5,5-dialkylbarbituric acids is lactam-lactim tautomerism. vedantu.com This involves the migration of a proton from a nitrogen atom to a carbonyl oxygen atom. This compound exists predominantly in the tri-keto (lactam) form, which is generally considered the most stable tautomer in the gas phase and in solution. acs.orgresearchgate.net However, it can exist in equilibrium with its lactim forms, where one or both of the N-H protons have moved to an adjacent carbonyl oxygen, creating a hydroxyl group and a carbon-nitrogen double bond within the ring.
| Tautomeric Form | Description | Relative Stability |
|---|---|---|
| Tri-keto (Lactam) | All three carbonyl groups are in the keto form. This is the predominant and most stable form. | High |
| Mono-lactim | One N-H proton has migrated to a carbonyl oxygen, creating one hydroxyl group. | Low |
| Di-lactim | Both N-H protons have migrated to carbonyl oxygens, creating two hydroxyl groups. | Very Low |
The chemical significance of this tautomerism lies in the acidity of the N-H protons. Deprotonation at the nitrogen atom is a key step in many of its reactions and is fundamental to its acid-base properties. nih.govresearchgate.net The lactam-lactim equilibrium influences the molecule's hydrogen bonding capabilities, which affects its physical properties and intermolecular interactions in both solution and the solid state. nih.gov
Theoretical and Computational Chemistry Studies of 5,5 Dipropylbarbituric Acid and Analogues
Quantum Chemical Calculations for Structural and Energetic Insights
Quantum chemical calculations have become indispensable tools for understanding the intrinsic properties of molecules like 5,5-dipropylbarbituric acid and its analogues at an electronic level. These methods provide detailed information on molecular structure, stability, and electronic properties that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) and Ab Initio Approaches for Molecular Characterization
Theoretical studies consistently show that for barbituric acid and its derivatives, the triketo tautomer is the most stable form in the gas phase. nih.gov Computational approaches, ranging from Density Functional Theory (DFT) to high-level ab initio methods, have been employed to characterize the geometry of 5,5-disubstituted barbiturates.
Geometry optimization studies on analogues such as 5,5-dihalogen and 5,5-dimethylbarbituric acids have revealed that the pyrimidine (B1678525) ring is not perfectly planar. mdpi.com Calculations at different levels of theory, including both DFT (using functionals like PBE0) and ab initio methods like Møller-Plesset perturbation theory (MP2), indicate that the global conformational energy minimum is a C5-endo envelope conformation. mdpi.com In this conformation, the C5 atom is puckered out of the plane of the other ring atoms. This puckering is an inherent feature that minimizes repulsive interactions between the axial substituent at the C5 position and the pyrimidine ring atoms. mdpi.com This structural feature influences the bond lengths; the axial C5-substituent bond is typically found to be longer than the equatorial C5-substituent bond. mdpi.com DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are also commonly used for the geometry optimization of barbiturate (B1230296) derivatives to ensure structural stability before further analysis. github.io
Computational Studies on Gas-Phase Acidity and Deprotonation Processes
The acidity of barbiturates is a key determinant of their chemical and biological activity. Computational chemistry provides profound insights into the intrinsic acidity of these molecules in the gas phase, free from solvent effects. The gas-phase acidity (GA) is defined as the Gibbs free energy change for the deprotonation reaction (AH → A⁻ + H⁺). researchgate.net
Studies combining experimental methods (electrospray ionization-triple quadrupole mass spectrometry) with high-level quantum chemical calculations, such as the Gaussian-n (G3 and G4) composite methods, have been performed on close analogues like 5,5-dimethylbarbituric acid and 5,5-diethylbarbituric acid. nih.govnih.gov For 5,5-disubstituted barbiturates, deprotonation occurs at one of the N-H groups. nih.govresearchgate.net The computational results show excellent agreement with experimental data, confirming their accuracy. nih.govresearchgate.net These calculations can precisely determine thermochemical quantities such as deprotonation enthalpy (ΔacidH°), deprotonation entropy (ΔacidS°), and the resulting gas-phase acidity (GA). nih.govresearchgate.net
| Compound | Deprotonation Site | ΔacidH° (kJ mol⁻¹) | ΔacidS° (J mol⁻¹ K⁻¹) | Experimental GA (kJ mol⁻¹) | Calculated GA (G4) (kJ mol⁻¹) |
|---|---|---|---|---|---|
| Barbituric Acid | C–H | 1359.5 ± 10.0 | 95.9 ± 20.1 | 1330.9 ± 10.0 | 1331.3 |
| Barbituric Acid | N–H | 1389.2 ± 10.5 | 92.9 ± 21.1 | 1361.5 ± 10.5 | 1362.4 |
| 5,5-Dimethylbarbituric Acid | N–H | 1397.3 ± 8.8 | 93.6 ± 17.7 | 1369.4 ± 8.8 | 1368.5 |
| 5,5-Diethylbarbituric Acid | N–H | 1396.1 ± 8.8 | 93.6 ± 17.7 | 1368.2 ± 8.8 | 1367.7 |
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, exploring its conformational landscape and predicting its reactivity.
Conformational Analysis and Stability Profiling
As established by quantum chemical calculations, the pyrimidine ring of 5,5-disubstituted barbiturates adopts a non-planar conformation. mdpi.com Conformational analysis studies have confirmed that a C5-endo envelope is the most stable conformation for these molecules in the gas phase. mdpi.com This preference is consistently predicted by ab initio methods like MP2. mdpi.comresearchgate.net Interestingly, some DFT methods using certain functionals have been shown to calculate a nearly planar pyrimidine ring, highlighting the importance of method selection in accurately capturing the subtle energetic differences between conformations. mdpi.com The C5-endo envelope conformation minimizes steric strain and repulsive electrostatic interactions, making it the global energy minimum. mdpi.com A conformational study performed at the ab initio MP2/6-31G** level supports the stability of the triketoform for the barbiturate skeleton. researchgate.net
Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling
Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or computational descriptors with its chemical reactivity or biological activity. For barbiturates, these models are crucial for predicting properties that govern their pharmacological effects. youtube.com
A key application of computational chemistry in this area is the calculation of molecular descriptors using methods like DFT. dergipark.org.tr These descriptors, which include electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, atomic charge distributions, and molecular volume, quantify the features of the molecule that influence its reactivity. mdpi.comdergipark.org.tr For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to compute Gibbs free energies of solvation for a series of barbiturate derivatives. dergipark.org.tr These values are then used to predict the n-octanol/water partition coefficient (logP), a critical measure of lipophilicity that strongly correlates with the biological activity of barbiturates. dergipark.org.tr By establishing a quantitative relationship between these calculated descriptors and an experimental property, predictive models can be developed to estimate the reactivity and bioavailability of new, unsynthesized barbiturate analogues. dergipark.org.tr
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy of transition states. This provides a detailed, step-by-step understanding of reaction mechanisms.
One fundamental process studied in barbituric acid is tautomerism. DFT calculations at the B3LYP level have been used to study the transition states between the eight possible tautomeric forms of the parent barbituric acid. researchgate.net These studies calculate the activation energies for the tautomeric transformations, revealing that amine-imine tautomerisms have energy barriers in the range of 110–200 kJ/mol, while the barriers for keto-enol tautomerisms are significantly higher, exceeding 200 kJ/mol. researchgate.net Such computational investigations can also model the effect of solvent, showing, for example, that a single water molecule can act as a catalyst and significantly lower the activation energies for these proton transfer processes. researchgate.net
Computational studies have also been applied to elucidate the regioselectivity of reactions involving barbiturates. For example, in the alkylation of barbiturate anions, calculations have shown that C-alkylation at the C5 position is favored both thermodynamically and kinetically over O-alkylation. mdpi.com This theoretical finding explains the experimental observation that alkylation reactions predominantly yield C5-substituted products. mdpi.com Furthermore, the alkaline hydrolysis of this compound, which proceeds via ring-opening, can be computationally modeled to understand the formation of various products, such as 2,2-dipropylmalonuric acid or the diamide (B1670390) of 2,2-dipropylmalonic acid, providing insight into the reaction conditions that favor specific pathways. fda.gov
Advanced Spectroscopic and Structural Characterization Methodologies in Academic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 5,5-Dipropylbarbituric acid by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. While a publicly available, peer-reviewed spectrum for this compound is not readily found, a predicted spectrum can be accurately inferred based on its chemical structure and data from analogous 5,5-disubstituted barbiturates.
The ¹H NMR spectrum is expected to show three distinct signals for the propyl groups and one for the N-H protons. Due to the molecule's symmetry, both propyl groups are chemically equivalent. The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbons, the central quaternary carbon (C5), and the three unique carbons of the propyl chains.
Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 9.0 - 11.5 | Broad Singlet | 2H | N-H |
| ~ 1.9 - 2.1 | Triplet | 4H | -CH₂- (alpha to C5) |
| ~ 1.1 - 1.3 | Sextet | 4H | -CH₂- (beta to C5) |
Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~ 170 - 175 | Quaternary (C=O) | C4/C6 |
| ~ 150 - 155 | Quaternary (C=O) | C2 |
| ~ 55 - 60 | Quaternary | C5 |
| ~ 30 - 35 | Secondary (-CH₂-) | -CH₂- (alpha to C5) |
| ~ 16 - 20 | Secondary (-CH₂-) | -CH₂- (beta to C5) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound has been documented by the NIST Mass Spectrometry Data Center. The key absorption bands are indicative of the compound's primary functional groups. The strong absorptions in the carbonyl region are characteristic of the barbiturate (B1230296) ring, while N-H and C-H stretching vibrations appear at higher wavenumbers.
Raman Spectroscopy: A specific Raman spectrum for this compound is not widely published. However, the technique is complementary to IR spectroscopy. Raman scattering is particularly sensitive to non-polar, symmetric vibrations. Therefore, a strong signal for the symmetric breathing vibration of the pyrimidine (B1678525) ring would be expected, typically in the 600-700 cm⁻¹ region for barbiturates. hmdb.ca Symmetrical stretching of the C-C bonds within the propyl chains would also be Raman active.
Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Spectroscopy Type | Assignment |
|---|---|---|
| ~ 3400 | IR | N-H Stretching |
| 2965 - 2875 | IR | C-H Stretching (propyl groups) |
| ~ 1700 - 1750 | IR / Raman | C=O Stretching |
| ~ 1460 | IR | C-H Bending |
Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the exact molecular mass of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. The electron ionization (EI) mass spectrum for this compound is available in the NIST Chemistry WebBook. nist.gov
The mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 212, which corresponds to the molecular weight of the compound (C₁₀H₁₆N₂O₃). nist.gov The fragmentation pattern is characteristic of 5,5-disubstituted barbiturates, primarily involving the cleavage of the alkyl substituents from the C5 position. The base peak at m/z 169 results from the loss of a propyl radical (•C₃H₇), a common alpha-cleavage pathway.
Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 212 | [C₁₀H₁₆N₂O₃]⁺ | Molecular Ion [M]⁺ |
| 169 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 141 | [M - C₃H₇ - CO]⁺ | Loss of propyl followed by loss of carbon monoxide |
| 126 | [M - C₃H₇ - HNCO]⁺ | Loss of propyl followed by loss of isocyanic acid |
X-ray Crystallography for Elucidating Solid-State Molecular and Supramolecular Structures
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the supramolecular packing of molecules.
While a specific, publicly available crystal structure for this compound has not been identified in the reviewed literature, the crystallographic properties of numerous other 5,5-disubstituted barbiturates are well-documented. mdpi.comnih.gov These analogs consistently demonstrate extensive intermolecular hydrogen bonding, which dictates their solid-state architecture. nih.gov
The primary hydrogen bonding motif involves the N-H groups of the pyrimidine ring acting as donors and the exocyclic carbonyl oxygen atoms (at the C2, C4, or C6 positions) acting as acceptors. mdpi.com These N-H···O=C interactions typically link molecules into one-dimensional chains or two-dimensional layered structures. mdpi.comresearchgate.net The specific packing arrangement and the resulting crystal system (e.g., monoclinic, orthorhombic) are influenced by the size and shape of the substituents at the C5 position. It is highly probable that this compound would adopt a similar hydrogen-bonded framework in its crystalline form. The pyrimidine ring in such structures is often not perfectly planar, commonly adopting a slight envelope conformation at the C5 position. nih.goviucr.org
Chemical Transformations and Derivatization Strategies of 5,5 Dipropylbarbituric Acid
Functionalization at the C-5 Position with Diverse Chemical Moieties
The C-5 position of 5,5-Dipropylbarbituric acid is a quaternary carbon, meaning it is bonded to four other carbon atoms (two propyl groups and two carbons of the pyrimidine (B1678525) ring). This structural feature is the primary determinant of its reactivity, or lack thereof, in several common synthetic transformations.
Introduction of Alkyl and Aryl Substituents
Further introduction of alkyl or aryl substituents directly onto the C-5 position of this compound is not a feasible transformation under standard alkylation or arylation conditions. Such reactions typically require an acidic proton at the position to be functionalized, allowing for deprotonation to form a nucleophilic carbanion. In the case of barbituric acid itself, the methylene (B1212753) group at C-5 is highly acidic and readily undergoes alkylation. However, in this compound, this position is already disubstituted, lacking the necessary acidic proton for these reactions to proceed. The synthesis of asymmetrically substituted 5-alkyl-5-aryl barbiturates is achieved by sequential alkylation/arylation of barbituric acid or by the condensation of a disubstituted malonic ester with urea (B33335), rather than by modifying an existing 5,5-dialkyl derivative.
Synthesis of Halogenated Derivatives
The synthesis of halogenated derivatives of this compound presents specific challenges. Direct halogenation of the propyl side chains via radical mechanisms is theoretically possible but is often unselective and not a commonly reported synthetic route.
Halogenation at the C-5 position is also synthetically challenging due to the absence of an acidic proton. However, methods have been developed for related compounds. For instance, 5-monosubstituted barbituric acids can be chlorinated at the C-5 position. A reported method involves the treatment of 5-benzylbarbituric acids with trichloroisocyanuric acid in acetone (B3395972) to yield the corresponding 5-chloro-5-benzylbarbituric acid derivatives. scielo.brresearchgate.net This reaction, however, relies on the presence of the acidic C-5 proton in the monosubstituted starting material, making it inapplicable for the direct chlorination of this compound.
Another potential site for halogenation is the nitrogen atoms of the pyrimidine ring. N-halogenation of amides and imides is a known transformation, and while not extensively documented specifically for this compound, it represents a plausible pathway for derivatization.
Formation of Arylidene Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in the derivatization of barbituric acid, involving the reaction of the active methylene group at C-5 with aldehydes or ketones to form 5-arylidene or 5-alkylidene derivatives. This reaction is contingent upon the presence of the acidic C-5 protons.
Since this compound lacks these acidic protons at the C-5 position, it cannot undergo the Knoevenagel condensation. The quaternary nature of the C-5 carbon prevents the formation of the necessary enolate intermediate required for the condensation to occur. Therefore, the synthesis of arylidene derivatives is restricted to barbituric acid or its 5-monosubstituted analogues.
Modifications of the Pyrimidine Ring System
In contrast to the relatively inert C-5 position, the pyrimidine ring of this compound offers viable pathways for chemical modification, primarily through reactions at the nitrogen atoms and through ring-opening mechanisms.
N-Alkylation and N-Substitution Reactions
The nitrogen atoms of the barbiturate (B1230296) ring are susceptible to substitution reactions. N-alkylation and N-acylation provide a reliable method for modifying the structure of this compound. The synthesis of N-substituted and N,N'-disubstituted derivatives of analogous compounds, such as 5,5-diallyl-barbituric acid, has been reported, indicating that this is a viable strategy for derivatization. researchgate.netnih.gov These reactions typically involve treating the barbiturate with an alkyl halide or acyl halide in the presence of a base. The introduction of substituents at the nitrogen positions can significantly alter the molecule's physicochemical properties.
| Parent Compound | Reagent | Product Type | Significance |
|---|---|---|---|
| 5,5-Diallylbarbituric acid | Alkyl Halides | N-Substituted & N,N'-Disubstituted Derivatives | Demonstrates the feasibility of N-alkylation on the 5,5-disubstituted barbiturate core. researchgate.net |
| Barbituric Acid | Acyl Chlorides | N-Acylbarbituric Acids | General reaction showing the reactivity of the ring nitrogens towards acylation. |
Pathways Involving Ring Opening and Rearrangements
The pyrimidine ring of this compound can be opened under certain conditions, most notably through alkaline hydrolysis. This reaction provides a synthetic route to transform the barbiturate into acyclic compounds. The hydrolysis of this compound can be controlled to yield different products depending on the reaction conditions.
A key transformation is the alkaline hydrolysis of this compound to produce 2,2-dipropylmalonic acid. irapa.org This process involves the cleavage of the amide bonds within the pyrimidine ring. The reaction conditions, such as the concentration of the base and the temperature, can influence the product distribution. Milder conditions may lead to intermediate products such as 2,2-dipropylmalonuric acid or the mono- or diamide (B1670390) of 2,2-dipropylmalonic acid. irapa.org This ring-opening strategy has been utilized as a method to convert surplus barbiturate stocks into other valuable chemical intermediates, such as valproic acid, which can be obtained by the subsequent decarboxylation of 2,2-dipropylmalonic acid. irapa.org
| Reaction Conditions | Major Product | Chemical Structure of Product |
|---|---|---|
| Strong Base, Heat | 2,2-Dipropylmalonic acid | HOOC-C(CH₂CH₂CH₃)₂-COOH |
| Milder Conditions | 2,2-Dipropylmalonuric acid | H₂N-CO-NH-CO-C(CH₂CH₂CH₃)₂-COOH |
| Milder Conditions | 2,2-Dipropylmalonic acid diamide | H₂N-CO-C(CH₂CH₂CH₃)₂-CO-NH₂ |
Rearrangement reactions involving the 5,5-dialkylbarbiturate skeleton are less common but represent a potential area for novel chemical transformations.
Synthesis of Fused Heterocyclic Systems Utilizing the Barbituric Acid Core
The synthesis of fused heterocyclic systems from 5,5-disubstituted barbituric acids, such as this compound, is a significant area of research in medicinal and materials chemistry. These reactions typically involve the condensation of the barbituric acid core with various bifunctional reagents, leading to the formation of novel polycyclic structures with potential biological activities. However, a review of the scientific literature indicates that while extensive research has been conducted on the reactions of unsubstituted barbituric acid and its N-substituted derivatives, there is a notable lack of specific studies detailing the use of this compound as a direct precursor in the synthesis of fused heterocyclic systems.
The reactivity of the C-5 position of the barbituric acid ring is crucial for the formation of these fused systems. In unsubstituted barbituric acid, the active methylene group at the C-5 position readily participates in Knoevenagel condensations with aldehydes and ketones, which is often the initial step in a cascade reaction leading to a fused ring. In the case of this compound, this position is already substituted, which fundamentally alters its reactivity. Consequently, the common synthetic routes used for unsubstituted barbituric acid are not directly applicable.
Research in this area has largely focused on derivatives where the C-5 position is either unsubstituted or carries functionalities that can participate in further reactions. For instance, the synthesis of pyrano[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines typically starts from barbituric acid, thiobarbituric acid, or N,N-dimethylbarbituric acid, which possess the necessary reactive site for the initial condensation step.
Due to the absence of specific research findings on the synthesis of fused heterocyclic systems utilizing this compound as a starting material, a data table of detailed research findings cannot be generated at this time. Further experimental research would be required to explore the potential of this compound in the construction of such fused ring systems.
Applications of 5,5 Dipropylbarbituric Acid As a Chemical Precursor and Building Block
Role in the Synthesis of Complex Organic Molecules with Diverse Chemical Scaffolds
Barbituric acid and its derivatives are recognized as versatile building blocks in the synthesis of a wide array of heterocyclic and carbocyclic compounds. rsc.orgirapa.org The reactivity of the barbituric acid core, particularly the active methylene (B1212753) group at the 5-position in unsubstituted or monosubstituted derivatives, allows for its participation in various multicomponent reactions to form complex molecular architectures. rsc.orgmdpi.com While specific research detailing the extensive use of 5,5-dipropylbarbituric acid in creating a wide variety of distinct chemical scaffolds is not extensively documented, the general reactivity of the barbiturate (B1230296) family provides a contextual understanding of its potential.
Barbituric acid derivatives are frequently employed as key components in the synthesis of fused heterocyclic systems. irapa.orgznaturforsch.com These reactions often lead to the formation of compounds with significant pharmacological potential. mdpi.com Examples of such scaffolds derived from barbiturates, in general, include:
Pyrano-fused pyrimidines: These are often synthesized through multicomponent reactions involving a barbituric acid derivative, an aldehyde, and a compound with an active methylene group. mdpi.com
Spiro-oxindoles: Three-component reactions of a barbituric acid, isatin, and an amine can yield spiro-oxindole barbiturates. mdpi.com
Quinolinedione derivatives: Multicomponent reactions can also be utilized to fuse a quinoline (B57606) ring system onto the barbiturate core. mdpi.com
The general synthetic utility of barbiturates in multicomponent reactions is highlighted in the table below, showcasing the diversity of scaffolds that can be accessed.
| Scaffold Type | General Reactants | Potential Applications |
| Pyrano-fused Pyrimidines | Barbituric Acid Derivative, Aldehyde, Active Methylene Compound | Pharmacologically active compounds |
| Spiro-oxindoles | Barbituric Acid Derivative, Isatin, Amine | Antimicrobial and anti-urease agents |
| Pyrimido[4,5-b]quinolinediones | Barbituric Acid Derivative, other reactants in MCRs | Antitumor and antiviral agents |
| Fused 1,7-phenanthrolines | Benzylidene derivatives of barbituric acids | Organic synthesis precursors |
Utilization as a Starting Material in the Chemical Synthesis of Specific Organic Acids, e.g., Valproic Acid
A significant and well-documented application of this compound is its use as a starting material in the synthesis of valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug. csfarmacie.cz This synthetic route provides a practical method for the production of valproic acid from a readily available barbiturate. csfarmacie.cz
The synthesis is typically a two-step process:
Alkaline Hydrolysis: this compound is subjected to alkaline hydrolysis, which cleaves the barbiturate ring. This step yields 2,2-dipropylmalonic acid as the primary product. csfarmacie.cz The reaction conditions, such as the concentration of the base and the reaction time, are optimized to favor the formation of the dicarboxylic acid over other potential byproducts like 2,2-dipropylmalonuric acid or the mono- and diamides of 2,2-dipropylmalonic acid. csfarmacie.cz
Decarboxylation: The resulting 2,2-dipropylmalonic acid is then heated, often in the presence of a catalyst such as pyridine (B92270), to induce decarboxylation. csfarmacie.cz This step removes one of the carboxylic acid groups as carbon dioxide, yielding the final product, valproic acid. csfarmacie.cz Microwave-assisted heating can significantly shorten the reaction time for this step. csfarmacie.cz
Figure 1: Synthesis of Valproic Acid from this compound
This synthetic pathway is not only efficient but also serves as an example of "upcycling" an older, obsolete drug (this compound was formerly used in some sedative formulations) into a modern therapeutic agent. csfarmacie.cz
Contributions to Polymer Chemistry and Advanced Material Science (General for Barbituric Acid Derivatives)
While specific examples of polymers and advanced materials derived directly from this compound are not prominent in the literature, the broader class of barbituric acid derivatives has found applications in polymer chemistry and material science. irapa.org These applications often leverage the functional groups present in the barbiturate ring.
General contributions of barbituric acid derivatives in these fields include:
Polymerization Catalysts: Barbituric acid derivatives have been investigated for their potential as catalysts in polymerization reactions. irapa.org
Monomers for Polyamides: The ability of the barbiturate ring to be opened and modified allows for its incorporation into polymer backbones. For instance, novel polyamides have been synthesized using barbituric acid-based azo dyes as monomers.
Functional Polymers: The reactive sites on the barbituric acid ring can be used to attach it to polymer chains, imparting specific properties to the resulting material. For example, glycopolymers have been synthesized from barbiturate derivatives, which have potential applications in biomedicine due to their ability to interact with specific biological targets.
Corrosion Inhibitors: Certain 5-arylidene-1,3-dialkylbarbituric acid derivatives have been shown to be effective corrosion inhibitors for carbon steel in acidic environments. nih.gov These molecules can adsorb onto the metal surface, forming a protective layer. nih.gov
The following table summarizes some of the general applications of barbituric acid derivatives in material science:
| Application Area | Role of Barbituric Acid Derivative | Example |
| Polymer Synthesis | Monomer | Synthesis of novel polyamides from barbituric acid-based azo dyes |
| Catalysis | Polymerization Catalyst | Use in various polymerization reactions |
| Biomedical Materials | Functional Moiety | Creation of glycopolymers with specific binding properties |
| Material Protection | Corrosion Inhibitor | 5-Arylidene-1,3-dialkylbarbituric acids for carbon steel |
Future Research Directions and Unexplored Chemical Space
Development of Novel Stereoselective Synthetic Pathways for 5,5-Dipropylbarbituric Acid Derivatives
The synthesis of chiral 5,5-disubstituted barbiturates, including derivatives of this compound, presents a formidable challenge as it involves the creation of a quaternary stereocenter at the C5 position. acs.orgresearchgate.netnih.gov Traditional syntheses often result in racemic mixtures, necessitating difficult and costly resolution processes. Future research will likely focus on the development of novel stereoselective pathways to afford enantiomerically pure or enriched products directly.
One promising approach involves the catalytic asymmetric α-functionalization of prochiral barbituric acid precursors. acs.orgnih.gov This strategy has been explored for other 5,5-disubstituted barbiturates, utilizing organocatalysts such as amine-squaramides to facilitate carbon-carbon bond-forming reactions with high enantioselectivity. acs.orgresearchgate.netnih.gov Adapting these methods for the introduction of propyl groups would be a key area of investigation. Challenges remain, particularly in achieving high yields and enantiomeric excesses for less reactive alkylating agents. researchgate.net
Future pathways could include:
Asymmetric Alkylation: Developing chiral phase-transfer catalysts or chiral ligands for metal-catalyzed asymmetric alkylation of 5-propylbarbituric acid.
Desymmetrization: Exploring enzymatic or catalytic desymmetrization of prochiral 5,5-disubstituted barbituric acid precursors.
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources to construct the barbiturate (B1230296) ring with a predefined stereocenter.
Exploration of Advanced Catalytic Systems for Enhanced Reaction Efficiency and Selectivity
Modern organic synthesis increasingly relies on advanced catalytic systems to improve reaction efficiency, reduce waste, and enhance selectivity. For the synthesis of this compound and its derivatives, moving beyond classical condensation methods is crucial. thieme.deorgsyn.org Research in this area is expected to explore a diverse range of catalysts.
Organocatalysis: Chiral bifunctional organocatalysts, such as squaramides and thiosquaramides, have shown success in the enantioselective Michael addition of barbituric acids to various electrophiles. mdpi.com These catalysts operate through hydrogen bonding interactions to activate both the nucleophile and the electrophile, providing a high degree of stereocontrol. mdpi.com
Metal Catalysis: Transition metal catalysts, including palladium, rhodium, and copper complexes, offer powerful tools for C-C and C-N bond formation. mdpi.comnih.gov For instance, rhodium(II)-catalyzed reactions of diazo compounds with arenes have provided a direct route to 5-aryl barbituric acids, and similar carbene-based strategies could potentially be adapted for alkylation. nih.gov Palladium-catalyzed allylic alkylation has also been employed to introduce substituents at the C5 position. mdpi.com
Nanocatalysis: The use of heterogeneous nanocatalysts is an emerging area that offers advantages in terms of catalyst recovery and reusability. mdpi.com Magnetic nanocatalysts, for example, can be easily separated from the reaction mixture using an external magnet, simplifying purification and making the process more environmentally friendly. mdpi.com
| Catalyst Type | Example | Application in Barbiturate Synthesis | Potential Advantage for this compound |
| Organocatalyst | Amine-squaramide | Asymmetric α-functionalization, Michael additions acs.orgmdpi.com | High enantioselectivity in forming the C5 quaternary center. |
| Metal Catalyst | Rhodium(II) acetate | Direct C-H arylation with diazobarbituric acids nih.gov | Potential for novel C-H functionalization pathways. |
| Metal Catalyst | Palladium complexes | Enantioselective allylic alkylation mdpi.com | Stereocontrolled introduction of functionalized propyl chains. |
| Nanocatalyst | Fe₃O₄@PVA-Cu | Multicomponent reactions (MCRs) mdpi.com | Enhanced reusability, scalability, and greener synthesis. |
Integrated Computational and Experimental Approaches for Predictive Chemical Design
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery of new molecules and reactions. For this compound derivatives, this synergistic approach can guide the design of new compounds with desired properties and help elucidate reaction mechanisms to optimize synthetic routes.
Computational studies, such as Density Functional Theory (DFT) calculations, can be used to investigate the thermodynamic and kinetic aspects of synthetic transformations. mdpi.comnih.gov For example, calculations have been used to explain the preference for C-alkylation over O-alkylation in barbiturates and to rationalize the stereochemical outcomes of catalytic reactions. mdpi.com Molecular docking studies are also employed to predict the binding interactions of barbiturate derivatives with biological targets, which can guide the design of new therapeutic agents. ijpsjournal.comtandfonline.comnih.gov
Future research will likely involve a tighter feedback loop between computational prediction and experimental validation. This could involve:
Virtual Screening: Using computational models to screen virtual libraries of this compound derivatives for potential biological activity before committing to their synthesis.
Mechanism Elucidation: Employing computational tools to study the transition states of key synthetic steps, leading to the rational design of more efficient catalysts.
Property Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the physicochemical properties of novel derivatives. tandfonline.com
Adaptation to Flow Chemistry and Automated Synthesis Platforms for Scalability
The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering improved safety, consistency, and scalability. wordpress.com Adapting the synthesis of this compound to flow chemistry platforms represents a promising direction for future research.
Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, fewer byproducts, and improved safety, especially for highly exothermic or hazardous reactions. wordpress.com While the direct application to barbiturate synthesis is still an emerging area, the principles have been successfully applied to analogous multi-step syntheses of pharmaceutical intermediates. wordpress.com
An automated synthesis platform, combining flow reactors with real-time monitoring and machine learning algorithms for optimization, could enable the rapid and efficient production of a library of this compound derivatives for screening and further development. This approach would significantly accelerate the research and development cycle.
Design of Chemically Modified Barbituric Acid Scaffolds for Expanding Synthetic Utility
While this compound itself has a defined structure, the core barbituric acid scaffold can be chemically modified to create versatile building blocks for organic synthesis. nih.gov This approach expands the synthetic utility of the barbiturate family beyond its traditional roles.
One successful strategy has been the use of 2-alkylthio-4,6-dioxopyrimidines as surrogates for barbituric acids in asymmetric synthesis. acs.orgresearchgate.netnih.gov These modified scaffolds exhibit improved reactivity and solubility, enabling transformations that are challenging with the parent barbituric acids. After the desired stereocenter is installed, the thioether can be hydrolyzed to reveal the final barbiturate product. acs.orgresearchgate.netnih.gov
Future research could explore other modifications to the barbiturate ring, such as:
N-Functionalization: Introducing diverse substituents on the nitrogen atoms to modulate the electronic properties and steric environment of the molecule.
Thionation: Replacing other carbonyl groups with thiocarbonyls to create thio- or dithiobarbituric acid derivatives with altered reactivity.
Scaffold Fusion: Using barbituric acid as a starting point for multicomponent reactions to build complex, fused heterocyclic systems like pyrano[2,3-d]pyrimidines and spiro-oxindoles. mdpi.comresearchgate.net This opens up a vast chemical space for the discovery of novel compounds with unique properties.
Q & A
Q. What methodological considerations are critical for detecting this compound in biological matrices using LC/MS?
- Answer : Employ an Agilent 6500 Q-TOF LC/MS system with a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water). The compound has a molecular ion [M+H] at m/z 212.1161 and retention time ~4.18 min . Optimize collision energy for fragmentation (e.g., 20–30 eV). Use this compound as an internal standard in chromatographic runs to correct matrix effects .
Q. How can researchers investigate the neuropharmacological mechanisms of this compound?
- Answer : Design in vitro assays targeting GABA receptors (e.g., patch-clamp electrophysiology in neuronal cells). Compare potency with structurally related barbiturates (e.g., 5,5-dimethyl derivatives) . For in vivo studies, use rodent models to assess sedation thresholds and neurotoxicity. Pair with metabolomics (LC/MS) to identify hepatic metabolites and clearance pathways .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in barbiturate studies?
- Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC values. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests. For multi-group comparisons, apply Tukey’s post hoc test after ANOVA. Report confidence intervals and effect sizes to contextualize biological significance .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Answer : Use SHELXL for small-molecule refinement. Input diffraction data (e.g., .hkl files) and optimize parameters: occupancy, thermal displacement, and hydrogen bonding. Validate with R-factors (<5%) and residual density maps. Cross-check with DFT-optimized geometries if torsional ambiguities persist .
Tables for Key Data
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 146°C | — | |
| Aqueous Solubility | 0.6 g/L → 14.7 g/L | 20°C → 100°C | |
| Molecular Weight | 212.25 g/mol | — | |
| LC/MS [M+H] | m/z 212.1161 | Positive mode |
Methodological Recommendations
- Synthesis : Adapt barbituric acid condensation methods: reflux diethyl propylmalonate with urea in ethanol/sodium ethoxide .
- Toxicity Screening : Use zebrafish embryos for rapid neuroactivity profiling; correlate with mammalian data .
- Data Reproducibility : Archive raw spectra, chromatograms, and crystallographic files in public repositories (e.g., Cambridge Crystallographic Data Centre) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
